

An In-depth Technical Guide to Fmoc-Ala-OH-¹³C₃: Structure and Synthesis

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Compound of Interest

Compound Name: Fmoc-Ala-OH-¹³C₃

Cat. No.: B12060547

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and properties of **Fmoc-Ala-OH-¹³C₃**, a stable isotope-labeled amino acid derivative crucial for various research applications, including peptide synthesis and metabolic studies.

Chemical Structure and Properties

Fmoc-Ala-OH-¹³C₃ is an N-terminally protected form of L-alanine in which the three carbon atoms of the alanine backbone are replaced with the carbon-13 (¹³C) isotope. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amine, which is readily cleavable under basic conditions, making it a valuable building block in solid-phase peptide synthesis (SPPS).

The incorporation of ¹³C isotopes provides a distinct mass shift, enabling the use of mass spectrometry-based techniques for the quantification and tracing of peptides and proteins in complex biological samples.^[1]

Chemical Structure:

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
Chemical Formula	$^{13}\text{C}_3\text{C}_{15}\text{H}_{17}\text{NO}_4$	[2]
Linear Formula	$^{13}\text{CH}_3^{13}\text{CH}(\text{NH-Fmoc})^{13}\text{CO}_2\text{H}$	[2][3][4][5]
Molecular Weight	314.31 g/mol	[2][5]
SMILES String	[13CH3]--INVALID-LINK---- INVALID-LINK--=O	[2][4][5]
InChI Key	QWXZOFZKSQXPDC- XZYMTLJFSA-N	[2][4][5]
CAS Number	Not explicitly available for $^{13}\text{C}_3$ variant. (Unlabeled: 35661-39-3)	

Synthesis of Fmoc-Ala-OH- $^{13}\text{C}_3$

The synthesis of **Fmoc-Ala-OH- $^{13}\text{C}_3$** is analogous to the standard procedure for the preparation of Fmoc-protected amino acids. The key difference is the use of the isotopically labeled starting material, L-Alanine- $^{13}\text{C}_3$. This starting material is commercially available from various suppliers of stable isotopes.

The most common method involves the reaction of L-Alanine- $^{13}\text{C}_3$ with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The succinimidyl ester of the Fmoc group readily reacts with the primary amine of the alanine to form a stable carbamate linkage.

Experimental Protocol

This protocol is adapted from the general procedure for the synthesis of Fmoc-Ala-OH.[6]

Materials:

- L-Alanine- $^{13}\text{C}_3$
- N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

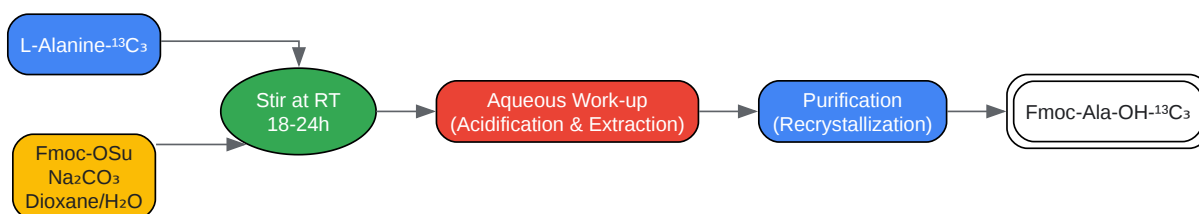
- Sodium Carbonate (Na_2CO_3)
- Dioxane
- Deionized Water
- Ethyl Acetate
- Diethyl Ether
- Concentrated Hydrochloric Acid (HCl)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- Dissolution of L-Alanine- $^{13}\text{C}_3$: In a round-bottom flask, dissolve L-Alanine- $^{13}\text{C}_3$ (1 equivalent) in a 1:1 (v/v) mixture of deionized water and dioxane.
- Addition of Base and Fmoc-OSu: To the stirred solution, add sodium carbonate (5 equivalents) followed by the portion-wise addition of Fmoc-OSu (1.5 equivalents).
- Reaction: Allow the mixture to stir at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up:
 - Filter the reaction mixture to remove any insoluble material.
 - Wash the filtrate with diethyl ether (3x) to remove unreacted Fmoc-OSu and other non-polar impurities.
 - Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid. This will protonate the carboxylic acid and cause the product to precipitate.
 - Extract the product into ethyl acetate (3x).

- **Drying and Evaporation:** Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- **Purification:** The crude **Fmoc-Ala-OH-¹³C₃** can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexanes, to yield a white solid.

Synthesis Workflow Diagram



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Caption: Synthesis workflow for **Fmoc-Ala-OH-¹³C₃**.

Quantitative Data

The following tables summarize the key quantitative data for **Fmoc-Ala-OH-¹³C₃**, which are essential for quality control and experimental design.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Isotopic Purity	≥99 atom % ¹³ C	[2][4][5]
Chemical Purity	≥99% (CP)	[2][4][5]
Melting Point	147-153 °C	[2][4][5]
Optical Activity	[α] _{20/D} -18°, c = 1 in DMF	[2][4][5]
Appearance	White to off-white solid	[7]

Table 3: Spectroscopic Data

Spectroscopic Method	Key Features	Reference
Mass Spectrometry	Mass shift of M+3 compared to the unlabeled compound.	[2][4][5]
^{13}C NMR	The spectrum will show signals corresponding to the three enriched carbon atoms, with chemical shifts and couplings characteristic of the alanine backbone.	[8]
^1H NMR	The proton signals will exhibit coupling to the adjacent ^{13}C nuclei, providing structural confirmation.	[8]

Applications

Fmoc-Ala-OH- $^{13}\text{C}3$ is a valuable tool for a range of applications in chemical biology and drug development, including:

- **Peptide Synthesis:** It is used as a building block in the synthesis of isotopically labeled peptides for use as internal standards in quantitative proteomics and mass spectrometry-based assays.
- **Metabolic Flux Analysis:** The stable isotope label allows for the tracing of alanine metabolism in cellular systems, providing insights into metabolic pathways in health and disease.[1]
- **Structural Biology:** Labeled peptides and proteins can be used in NMR spectroscopy to aid in structure determination and to study protein dynamics.

Conclusion

Fmoc-Ala-OH- $^{13}\text{C}3$ is a well-characterized, isotopically labeled amino acid derivative with significant utility in modern biochemical and pharmaceutical research. The straightforward

synthesis from commercially available L-Alanine- $^{13}\text{C}_3$ and its versatile applications make it an indispensable tool for scientists working in the fields of proteomics, metabolomics, and drug discovery.

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